Captodiame hydrochloride

Description

Historical Context of Preclinical Investigations

The scientific journey of captodiame (B1668292) began with its synthesis and patenting in the late 1950s. iiab.me Early research and classification centered on its antihistaminic properties, which contributed to its use as a sedative and anxiolytic agent. wikipedia.orgdrugbank.com For a considerable period, its mechanism was understood primarily in this context, aligning it with other first-generation antihistamines that exhibit central nervous system depressant effects.

A notable point in its research history was a 2004 study that explored its potential utility in the context of benzodiazepine (B76468) withdrawal. wikipedia.orgiiab.menih.gov This investigation signaled a growing interest in captodiame's specific anxiolytic effects and its potential applications in challenging therapeutic scenarios, moving beyond its general sedative qualities. nih.gov This phase of research established the foundation for a deeper exploration of its distinct neuropharmacological activities, differentiating it from other compounds in its class. patsnap.compatsnap.com

Evolution of Research Perspectives on the Compound

The perspective on captodiame hydrochloride has evolved significantly from its classification as a simple antihistamine to a compound with a multifaceted mechanism of action. patsnap.compatsnap.com Modern preclinical research has identified its activity at several key neurotransmitter receptors, which are not characteristic of typical antihistamines. ncats.ioncats.io

Detailed receptor affinity studies have demonstrated that captodiame acts as a serotonin (B10506) 5-HT2c receptor antagonist, as well as an agonist at both the sigma-1 and dopamine (B1211576) D3 receptors. drugbank.comwikipedia.orgmedchemexpress.comnih.govmedchemexpress.com This complex receptor interaction profile has become central to the current understanding of its pharmacological effects. google.com

Table 1: Receptor Interaction Profile of this compound

| Receptor Target | Action | Associated Research Finding | Citation |

|---|---|---|---|

| Serotonin 5-HT2c Receptor | Antagonist | High-affinity interaction; contributes to antidepressant-like effects and modulation of neurotrophic factors. | ncats.iowikipedia.orgnih.govgoogle.com |

| Sigma-1 Receptor | Agonist | High inhibition value suggests significant interaction; involved in enhancing BDNF expression and potential neuroplasticity. | ncats.ioncats.ionih.govgoogle.com |

| Dopamine D3 Receptor | Agonist | High-affinity interaction; contributes to its unique pharmacological profile and potential effects on mood and motivation. | ncats.iowikipedia.orgmedchemexpress.comgoogle.com |

This refined understanding of its mechanism has prompted investigations into its potential as an antidepressant. wikipedia.orgnih.gov A pivotal finding in this area is captodiame's unique ability to increase the expression of brain-derived neurotrophic factor (BDNF), but specifically in the hypothalamus, without similar effects in the frontal cortex or hippocampus. wikipedia.orgiiab.me This effect is reportedly due to a synergistic action between its 5-HT2c receptor antagonism and sigma-1 receptor agonism. wikipedia.orgnih.gov The elevation of hypothalamic BDNF is associated with the regulation of stress responses and has been linked to the compound's ability to attenuate stress-induced anhedonia in preclinical models. wikipedia.orgnih.gov

Further preclinical studies using various behavioral paradigms have provided more insight into its specific actions. These tests have helped to differentiate its effects from other psychotropic agents.

Table 2: Summary of Key Preclinical Behavioral Study Findings for Captodiame

| Preclinical Model | Observed Effect in Research | Implied Action | Citation |

|---|---|---|---|

| Elevated X-Maze | Treated animals spent significantly more time exploring the open arms of the maze. | Anxiolytic | google.com |

| Forced Swim Test | A significant increase in the time to immobility was observed. | Antidepressant | google.com |

| Water Maze Spatial Learning Task | Showed a significant pro-cognitive action. | Pro-cognitive | google.com |

| Novel Object Recognition Task | Treated animals spent significantly longer investigating objects during the training phase. | Pro-cognitive | google.com |

| Open-Field Paradigm | No influence on basal locomotion, but animals tended to spend more time in the center of the arena. | Anxiolytic | google.com |

This evolution in research highlights a shift from viewing this compound as a conventional anxiolytic to recognizing it as a compound with a novel and complex mechanism of action, with potential implications for mood and cognitive function. wikipedia.orggoogle.com

Structure

3D Structure of Parent

Properties

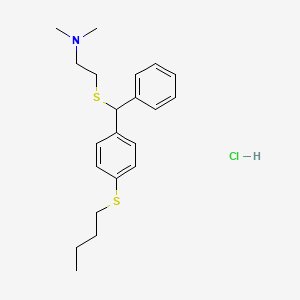

IUPAC Name |

2-[(4-butylsulfanylphenyl)-phenylmethyl]sulfanyl-N,N-dimethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NS2.ClH/c1-4-5-16-23-20-13-11-19(12-14-20)21(24-17-15-22(2)3)18-9-7-6-8-10-18;/h6-14,21H,4-5,15-17H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCZDPRPOLRNQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=CC=C(C=C1)C(C2=CC=CC=C2)SCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10920402 | |

| Record name | 2-({[4-(Butylsulfanyl)phenyl](phenyl)methyl}sulfanyl)-N,N-dimethylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904-04-1 | |

| Record name | Ethanamine, 2-[[[4-(butylthio)phenyl]phenylmethyl]thio]-N,N-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=904-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-({[4-(Butylsulfanyl)phenyl](phenyl)methyl}sulfanyl)-N,N-dimethylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Captodiame hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPTODIAME HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I7N9PR9J2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacological Investigations of Captodiame Hydrochloride

Neurotransmitter System Modulation

Captodiame (B1668292) hydrochloride exhibits a multi-receptor binding profile, influencing both the serotonergic and dopaminergic systems. These interactions are central to its pharmacological effects.

Serotonergic System Interactions

Captodiame's impact on the serotonergic system is a key aspect of its molecular pharmacology. It primarily interacts with the 5-HT2C receptor and modulates broader serotonergic transmission.

Captodiame hydrochloride acts as an antagonist at the 5-hydroxytryptamine receptor 2C (5-HT2C). nih.govwikipedia.org This antagonism is a significant component of its pharmacological profile, contributing to its effects on the central nervous system. nih.gov Research has demonstrated that the 5-HT2C receptor antagonism by captodiame is involved in the regulation of brain-derived neurotrophic factor (BDNF) expression in the hypothalamus. nih.govwikipedia.org This action, in synergy with its effects on other receptors, is thought to underlie some of its unique pharmacological properties. nih.gov

Table 1: this compound's Interaction with the 5-HT2C Receptor

| Receptor | Action | Documented Effect |

|---|---|---|

| 5-HT2C | Antagonist | Contributes to the regulation of hypothalamic BDNF expression. nih.govwikipedia.org |

The antagonism of 5-HT2C receptors by captodiame is part of a wider modulation of the serotonergic system. The 5-HT system is complex, with various receptors mediating different physiological and psychological processes. mdpi.com Antagonism of 5-HT2 receptors can influence the effects of serotonin (B10506) (5-HT) in the brain. nih.gov While many antidepressants enhance serotonergic transmission, the effects can be complex, involving both presynaptic and postsynaptic actions that may vary with acute versus chronic administration. nih.gov

Adrenergic System Interactions

The interaction of this compound with the adrenergic system, particularly its affinity for alpha-2 adrenergic receptors and the subsequent impact on norepinephrine release, is a component of its pharmacological profile that warrants investigation.

Alpha-2 Adrenergic Receptor Affinity and Norepinephrine Release

Sigma-1 Receptor Agonism and Related Signaling

One of the most significant aspects of this compound's molecular pharmacology is its potent interaction with the sigma-1 receptor, a unique intracellular chaperone protein involved in a multitude of cellular functions.

High Affinity Interaction with Sigma-1 Receptors

This compound is recognized as a sigma-1 receptor agonist. nih.govmedchemexpress.com This interaction is characterized by a high binding affinity, which is a key determinant of its pharmacological effects. The sigma-1 receptor is an intracellular protein primarily located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling, ion channel function, and cellular stress responses. The agonistic action of captodiame at this receptor initiates a cascade of downstream signaling events. While specific Ki values for captodiame at the sigma-1 receptor are not consistently reported across all databases, its classification as an agonist underscores the functional significance of this binding. nih.govmedchemexpress.com

| Receptor | Action of Captodiame | Source |

|---|---|---|

| Sigma-1 | Agonist | nih.govmedchemexpress.com |

Role in Antidepressant-like Actions

The agonism of this compound at the sigma-1 receptor is intrinsically linked to its observed antidepressant-like effects. nih.gov Research has demonstrated that the anti-immobility action of captodiame in preclinical models, such as the forced swim test, is associated with its function as a sigma-1 agonist. nih.gov

A key mechanism underlying this antidepressant-like activity involves the regulation of brain-derived neurotrophic factor (BDNF). Studies have shown that captodiame's ability to enhance hypothalamic BDNF expression is mediated through its agonism at sigma-1 receptors. nih.gov This effect is also associated with the increased phosphorylation of the transcription factor CREB. nih.gov The enhancement of BDNF is a well-established pathway for the therapeutic action of many antidepressant medications. The synergistic action of sigma-1 receptor agonism and 5-HT2c receptor antagonism appears to be crucial for this effect on BDNF. nih.gov

| Preclinical Model | Effect of Captodiame | Mediating Receptor | Downstream Effect | Source |

|---|---|---|---|---|

| Forced Swim Test | Anti-immobility | Sigma-1 | - | nih.gov |

| Stress-induced Anhedonia | Amelioration | Sigma-1 & 5-HT2c | Enhanced Hypothalamic BDNF Expression | nih.gov |

Controversies in Sigma Receptor Ligand Mechanisms

The broader field of sigma receptor pharmacology has been subject to various debates and evolving understanding. Initially misidentified as a subtype of opioid receptor, the sigma receptor was later recognized as a distinct entity. nih.gov There remains ongoing research and some controversy regarding the precise nature of endogenous ligands for sigma receptors and the full spectrum of their physiological roles.

The mechanisms by which sigma receptor ligands exert their effects can be complex and are not always fully understood, leading to differing interpretations of experimental data. For instance, the functional outcomes of sigma-1 receptor activation can be highly context-dependent, influenced by the specific cellular environment and the presence of other signaling molecules. While captodiame is identified as a sigma-1 agonist, the complete picture of its downstream signaling and the potential for off-target effects contribute to the ongoing scientific discourse surrounding the mechanisms of sigma receptor ligands in general. However, specific controversies directly pertaining to captodiame's mechanism as a sigma receptor ligand are not prominently featured in the available literature.

Neurotrophic Factor Modulation

This compound's pharmacological profile includes significant interaction with neurotrophic factor systems, which are crucial for neuronal survival, growth, and plasticity. The primary focus of existing research has been on its ability to modulate Brain-Derived Neurotrophic Factor (BDNF), with specific investigations into the molecular pathways driving this regulation.

Captodiame has been identified as a compound that can restore diminished levels of BDNF, a key molecule in neuroplasticity and the pathophysiology of stress-related disorders. Its regulatory effects on BDNF are region-specific and mechanistically complex, involving multiple signaling pathways.

Research has demonstrated that this compound can effectively ameliorate stress-induced reductions in the expression of BDNF specifically within the hypothalamus. nih.gov Chronic administration of captodiame has been shown to restore hypothalamic BDNF levels, a feature that may contribute to its potential efficacy in mitigating stress-induced anhedonia, as the hypothalamus is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov This enhancement of BDNF is also associated with an increased expression of synapsin, suggesting a role in inducing long-term structural plasticity at hypothalamic synapses. nih.gov

While the effects of captodiame on hypothalamic BDNF are established, detailed investigations directly comparing its impact on BDNF expression in other critical brain regions, such as the prefrontal cortex and hippocampus, are not extensively covered in the current scientific literature. Although captodiame is known to enhance dopamine (B1211576) turnover in the frontal cortex, specific data on its differential regulation of BDNF across these distinct brain areas remains to be fully elucidated. nih.gov

The molecular mechanism underlying captodiame's influence on BDNF involves the transcription factor CREB (cAMP response element-binding protein). The regulation of BDNF expression by captodiame is directly associated with an increase in the phosphorylation of CREB. nih.gov This phosphorylation is a critical step in activating CREB, enabling it to bind to DNA and initiate the transcription of target genes, including BDNF. This action is primarily mediated through captodiame's activity at the sigma-1 receptor. nih.gov

The enhancement of hypothalamic BDNF by captodiame is not the result of a single receptor interaction but a synergistic interplay between two distinct pharmacological actions: sigma-1 receptor agonism and 5-HT2C receptor antagonism. nih.gov Studies have revealed that both of these actions are necessary to produce the increase in BDNF expression. nih.gov

The signaling pathways for these two receptors appear to be separate, with immunolocalization studies confirming that they are present in distinct cell populations within the paraventricular nucleus of the hypothalamus. nih.gov While sigma-1 receptor agonism is responsible for mediating the phosphorylation of CREB, this effect is blocked by 5-HT2C receptor antagonism, highlighting a complex interaction where both receptor activities are required for the ultimate enhancement of BDNF. nih.gov

Table 1: Mechanistic Contributions to Captodiame-Induced BDNF Enhancement

| Pharmacological Action | Molecular Effect | Necessary for BDNF Enhancement? |

|---|---|---|

| Sigma-1 Receptor Agonism | Increases phosphorylation of CREB | Yes |

| 5-HT2C Receptor Antagonism | Synergistic action required | Yes |

Currently, there is a lack of available scientific research investigating the effects of this compound on the modulation of Glial Cell Line-Derived Neurotrophic Factor (GDNF). The existing literature focuses on its impact on BDNF, and its potential interactions with the GDNF system have not been reported.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Brain-Derived Neurotrophic Factor (BDNF) |

| Dopamine |

| Synapsin |

Glial Cell Line-Derived Neurotrophic Factor (GDNF) Modulation

Prefrontal Cortex GDNF Expression Decrease

Studies investigating the effect of this compound on neurotrophic factors have revealed region-specific modulation. Following sub-chronic administration (one injection per day for seven days), captodiame was found to significantly decrease the expression of Glial cell-derived neurotrophic factor (GDNF) specifically in the prefrontal cortex. This effect was not observed in other brain regions, such as the hippocampus or the hypothalamus, indicating a targeted impact on GDNF levels within the prefrontal cortex google.com. In contrast, the same study noted that captodiame administration had no significant effect on the expression of Brain-Derived Neurotrophic Factor (BDNF) in the prefrontal cortex google.com.

Table 1: Effect of Sub-chronic Captodiame Administration on Neurotrophic Factor Expression

| Brain Region | Neurotrophic Factor | Effect of Captodiame |

|---|---|---|

| Prefrontal Cortex | GDNF | Significantly Decreased google.com |

| Prefrontal Cortex | BDNF | No Significant Effect google.com |

| Hippocampus | GDNF | No Significant Effect google.com |

| Hippocampus | BDNF | No Significant Effect google.com |

| Hypothalamus | GDNF | No Significant Effect google.com |

| Hypothalamus | BDNF | Significantly Increased google.com |

Unresolved Mechanisms of Sigma-1 Receptor Mediated GDNF Modulation

This compound functions as a sigma-1 receptor agonist nih.gov. The sigma-1 receptor, a molecular chaperone located at the endoplasmic reticulum, is known to modulate the activity of neurotrophic factors and play a role in neuroprotection nih.gov. Activation of the sigma-1 receptor is believed to stimulate GDNF-dependent repair mechanisms, and studies with other sigma-1 agonists have shown an increase in GDNF expression in glial cells following neuronal injury nih.gov.

However, the precise mechanism by which the sigma-1 receptor modulates GDNF levels remains to be fully determined google.com. While captodiame's agonistic action at the D3 receptor has also been suggested as a potential contributor to its effects on neurotrophic factors google.com, the specific signaling cascade linking sigma-1 receptor activation by captodiame to the observed decrease in GDNF in the prefrontal cortex is not yet elucidated and remains an area for further investigation.

Cellular and Subcellular Mechanisms

The therapeutic potential and pharmacological effects of this compound are underpinned by its activity at a cellular and subcellular level. Its interaction with the sigma-1 receptor, in particular, implicates it in a wide array of cellular functions drugbank.com.

Regulation of Lipid Microdomain Biogenesis at Plasma Membrane

Captodiame's primary target, the sigma-1 receptor, is involved in a variety of cellular functions, including the regulation of the biogenesis of lipid microdomains at the plasma membrane drugbank.com. These microdomains, often called lipid rafts, are specialized regions of the cell membrane enriched in certain lipids and proteins. The sigma-2 receptor, which is related to the sigma-1 receptor, has also been identified as being located within these lipid rafts handwiki.org. By acting on the sigma-1 receptor, captodiame is implicated in the fundamental organization and structure of the cell membrane, which can have cascading effects on cellular signaling.

Involvement in EGF Signaling Pathways

The sigma-1 receptor plays a role in the regulation of different receptors, including involvement in Epidermal Growth Factor (EGF) signaling pathways drugbank.com. EGF and its receptor (EGFR) are crucial for regulating cell growth, proliferation, and differentiation google.com. The interaction between the sigma-1 receptor and the EGF signaling cascade suggests that captodiame, as a sigma-1 agonist, may influence these fundamental cellular processes.

Ion Channel Modulation (e.g., Potassium Channels)

The sigma-1 receptor is known to regulate ion channels, including potassium channels drugbank.com. Specifically, the sigma-1 receptor can act as a ligand-regulated auxiliary subunit for potassium channels, directly modulating their function magtechjournal.com. For instance, it has been shown to behave as an atypical auxiliary subunit that modulates the functional characteristics of Kv1.2 potassium channels nih.gov. As an agonist of the sigma-1 receptor, this compound may therefore exert its physiological effects in part by altering the activity of these critical ion channels, which are essential for maintaining appropriate neuronal excitability nih.gov.

Table 2: Documented Cellular Functions of Captodiame's Target (Sigma-1 Receptor)

| Cellular Mechanism | Specific Role of Sigma-1 Receptor | Implication for Captodiame Action |

|---|---|---|

| Lipid Microdomains | Regulation of biogenesis at the plasma membrane drugbank.com | May alter membrane structure and signaling platforms. |

| Receptor Regulation | Involvement in EGF signaling pathways drugbank.com | May influence cell growth and proliferation signals. |

| Ion Channel Activity | Regulation of potassium channels (e.g., Kv1.2) drugbank.comnih.gov | May modulate neuronal excitability. |

| Neurotransmitter Release | Modulation of neurotransmitter systems drugbank.com | May alter synaptic communication. |

Calcium Signaling Dynamics (ITP3R-dependent efflux)

This compound's influence on intracellular calcium signaling, particularly concerning inositol 1,4,5-trisphosphate receptor (ITP3R)-dependent calcium efflux, is an area of growing interest. Direct studies specifically elucidating this relationship are not extensively documented; however, the compound's known pharmacological targets provide a strong basis for its potential role in modulating this pathway. Captodiame is a known agonist of the sigma-1 receptor (σ1R), a chaperone protein primarily located at the endoplasmic reticulum (ER), which is a major intracellular calcium store.

The sigma-1 receptor is recognized as a significant modulator of intracellular calcium signaling. It is enriched at the mitochondria-associated ER membrane (MAM), a critical interface for calcium transfer between the ER and mitochondria. nih.govresearchgate.net At this location, the sigma-1 receptor can physically interact with and regulate the activity of IP3Rs. nih.gov Activation of sigma-1 receptors by agonists has been shown to enhance IP3-dependent calcium release from the ER. nih.gov This is achieved by facilitating the dissociation of the inhibitory protein ankyrin B from the IP3R, thereby priming the channel for activation and subsequent calcium efflux. nih.gov

Given that this compound functions as a sigma-1 receptor agonist, it is plausible that it can initiate this signaling cascade. By binding to and activating the sigma-1 receptor, Captodiame would be expected to enhance the sensitivity and activity of IP3Rs, leading to an increased release of calcium from the ER into the cytoplasm upon cellular stimulation. This modulation of calcium homeostasis can have profound effects on a variety of cellular processes.

Furthermore, this compound also acts as a 5-HT2C receptor antagonist. The 5-HT2C receptor, a G-protein coupled receptor, is linked to the activation of phospholipase C, which in turn leads to the production of inositol triphosphate (IP3). patsnap.com By antagonizing this receptor, Captodiame could potentially temper the production of IP3, thereby creating a nuanced regulatory effect on IP3R-mediated calcium signaling. The interplay between its sigma-1 receptor agonism and 5-HT2C receptor antagonism suggests a complex and potentially fine-tuned modulation of intracellular calcium dynamics.

Influence on Synaptic Plasticity Markers (Synapsin, PSD-95)

This compound has been investigated for its effects on key proteins involved in synaptic structure and plasticity, namely synapsin and postsynaptic density protein 95 (PSD-95). Research has demonstrated a differential impact of Captodiame on these two markers, suggesting a specific role in modulating presynaptic and postsynaptic components.

A notable study found that chronic administration of Captodiame was associated with an enhanced expression of synapsin in the hypothalamus. nih.gov Synapsins are a family of phosphoproteins that are crucial for regulating neurotransmitter release at the presynaptic terminal. They are involved in the clustering of synaptic vesicles and their availability for release. An increase in synapsin expression is indicative of enhanced presynaptic function and synaptic plasticity.

In contrast, the same study observed that Captodiame treatment did not significantly alter the expression of PSD-95. nih.gov PSD-95 is a critical scaffolding protein in the postsynaptic density of excitatory synapses. It plays a vital role in anchoring and organizing neurotransmitter receptors and other signaling molecules. The lack of change in PSD-95 expression suggests that Captodiame's primary influence on synaptic plasticity, at least in the investigated context, may be more pronounced at the presynaptic level.

The selective enhancement of synapsin expression by Captodiame points towards a mechanism that promotes the structural and functional integrity of presynaptic terminals, potentially leading to improved neurotransmission and long-term structural plasticity at hypothalamic synapses. nih.gov

Table 1: Effect of this compound on Synaptic Plasticity Markers

| Marker | Location | Effect of Captodiame | Implication |

|---|---|---|---|

| Synapsin | Hypothalamus | Enhanced Expression | Promotion of presynaptic plasticity |

| PSD-95 | Hypothalamus | No Significant Change | - |

Broader Impacts on Cellular Proliferation, Survival, and Death

The pharmacological profile of this compound suggests that it may have significant broader impacts on fundamental cellular processes, including proliferation, survival, and programmed cell death (apoptosis). These effects are likely mediated through its action on the sigma-1 receptor and 5-HT2C receptor, as well as its influence on neurotrophic factor expression.

A key finding is that Captodiame enhances the expression of brain-derived neurotrophic factor (BDNF) in the hypothalamus. nih.gov BDNF is a well-established neurotrophin that plays a critical role in promoting neuronal survival, growth, and differentiation. By increasing BDNF levels, Captodiame can activate signaling pathways that are crucial for neuroprotection and counteracting apoptotic processes. nih.govmdpi.com BDNF is known to exert anti-apoptotic effects and support neuronal resilience in the face of cellular stress. nih.gov

The activity of Captodiame as a sigma-1 receptor agonist further supports its pro-survival role. Sigma-1 receptors are known to have a cytoprotective function against cellular stress and can modulate signaling pathways that determine cell fate. nih.gov Activation of sigma-1 receptors has been linked to the suppression of apoptotic signaling and the promotion of cell survival.

Furthermore, as a 5-HT2C receptor antagonist, Captodiame may influence cellular proliferation. Blockade of 5-HT2A/2C receptors has been shown to regulate the proliferation of progenitor cells in the adult hippocampus. nih.gov Additionally, 5-HT2A receptor antagonists have been demonstrated to inhibit the viability of certain cell types and induce apoptosis. nih.gov The specific effects of 5-HT2C antagonism by Captodiame on different cell populations require further investigation, but it points to a potential role in modulating the balance between cell growth and death.

Preclinical Pharmacological and Behavioral Studies

Anxiolytic-like Behavioral Effects

Preclinical studies investigating the anxiolytic-like properties of Captodiame (B1668292) hydrochloride have utilized standardized behavioral paradigms designed to assess anxiety in animal models.

Open-Field Paradigm Analysis

The open-field test is a common method used to assess general locomotor activity and anxiety-like behavior in rodents. Animals are placed in a novel, open arena, and behaviors such as movement, exploration of the center versus the periphery, and rearing are recorded. A decrease in anxiety is often associated with increased exploration of the central, more exposed area of the arena.

Detailed research findings from preclinical studies specifically investigating the effects of Captodiame hydrochloride in the open-field paradigm were not available in the reviewed scientific literature. Therefore, no specific data on its impact on locomotor activity or anxiety-like behaviors within this test can be presented.

Elevated X-Maze Investigations

The elevated plus-maze (or X-maze) is another widely used behavioral test for assessing anxiolytic or anxiogenic properties of pharmacological agents. The apparatus consists of two open arms and two enclosed arms, elevated from the ground. A reduction in anxiety is typically inferred from an increase in the time spent and the number of entries into the open, more aversive arms.

Specific preclinical data from elevated X-maze investigations involving this compound were not found in the reviewed literature. Consequently, no detailed research findings on its anxiolytic-like effects in this paradigm can be provided.

Antidepressant-like Behavioral Effects

The potential antidepressant properties of this compound have been explored through various behavioral models that are sensitive to clinically effective antidepressant treatments.

Forced Swim Test (FST) Efficacy

The Forced Swim Test is a widely used rodent behavioral test for the evaluation of antidepressant efficacy. In this test, animals are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is interpreted as an antidepressant-like effect.

Preclinical research has demonstrated that this compound exerts an anti-immobility action in the forced swim paradigm, which is indicative of potential antidepressant efficacy. nih.govresearchgate.net

Table 1: Summary of this compound Effects in the Forced Swim Test

| Behavioral Measure | Effect of this compound | Interpretation |

| Immobility Time | Reduction | Antidepressant-like effect |

Stress-Induced Anhedonia Amelioration

Anhedonia, the inability to experience pleasure, is a core symptom of depression. In preclinical models, stress-induced anhedonia is often assessed by a reduction in the consumption of a palatable substance, such as a sucrose (B13894) solution.

Studies have found that this compound can ameliorate stress-induced anhedonia. nih.govresearchgate.net This suggests that the compound may counteract the reward-dampening effects of chronic stress, a key feature of its potential antidepressant profile.

Table 2: Effect of this compound on Stress-Induced Anhedonia

| Model | Behavioral Outcome | Effect of this compound |

| Stress-Induced Anhedonia | Consumption of palatable solution | Amelioration of reduced consumption |

Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation

The Hypothalamic-Pituitary-Adrenal (HPA) axis is a critical neuroendocrine system involved in the stress response, and its dysregulation is frequently observed in depression. Key components of this axis include corticotropin-releasing factor (CRF) and brain-derived neurotrophic factor (BDNF).

Preclinical investigations have revealed that this compound can modulate the HPA axis. Specifically, it has been shown to reduce the elevations of hypothalamic corticotropin-releasing factor (CRF) associated with stress. nih.govresearchgate.net Furthermore, this compound has been found to restore the reductions in hypothalamic brain-derived neurotrophic factor (BDNF) expression that can occur under stressful conditions. nih.govresearchgate.net These findings suggest that the antidepressant-like effects of this compound may be mediated, at least in part, through its regulatory actions on the HPA axis.

Table 3: Influence of this compound on HPA Axis Components

| HPA Axis Component | Effect of Stress | Effect of this compound |

| Hypothalamic CRF | Elevation | Reduction of stress-induced elevation |

| Hypothalamic BDNF | Reduction | Restoration of stress-induced reduction |

Corticotrophin-Releasing Factor (CRF) Levels

Corticotrophin-releasing factor (CRF) is a key neuropeptide involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, a central system in the body's response to stress. Alterations in CRF levels are associated with stress-related disorders. Preclinical studies have investigated the effect of this compound on this crucial factor.

Research has shown that captodiame can ameliorate stress-induced anhedonia and concurrently reduce the associated elevations of hypothalamic corticotrophin-releasing factor (CRF). science.gov However, further investigation into the mechanism revealed that chronic administration of captodiamine did not produce a significant effect on hypothalamic CRF expression through its sigma-1 receptor agonism alone. science.gov These findings suggest that while captodiamine can counteract stress-induced increases in CRF, its mechanism of action on basal CRF expression is complex and not solely dependent on the sigma-1 receptor pathway.

Table 1: Effect of this compound on CRF Levels

| Parameter | Finding | Implication |

|---|---|---|

| Stress-Induced CRF | Reduces elevations of hypothalamic CRF associated with stress. science.gov | Potential to mitigate physiological responses to stress. |

| Basal CRF Expression | Chronic administration shows no significant effect via sigma-1 receptor agonism. science.gov | The regulatory mechanism on CRF is likely multifaceted. |

Pro-Cognitive Actions

The potential of this compound to influence cognitive functions has been explored using standardized behavioral tests in animal models. These assessments are designed to evaluate learning and memory.

The Novel Object Recognition (NOR) task is a widely used behavioral assay to assess non-spatial memory in rodents. science.gov The test is based on the innate tendency of animals to spend more time exploring a novel object than a familiar one, providing a measure of recognition memory. science.gov

This compound has been evaluated using the NOR paradigm to determine its effects on cognitive function. google.comgoogleapis.com Studies indicate that the compound has a discernible influence in this memory test, suggesting an impact on recognition memory processes. google.com

The Morris Water Maze (MWM) is a classic behavioral test used to assess spatial learning and memory. google.com In this task, animals must use distal cues in the environment to locate a submerged platform in a pool of water. google.com Performance is measured by the time it takes to find the platform over repeated trials.

Preclinical evaluations have demonstrated that this compound exerts a significant pro-cognitive action in the water maze spatial learning task. google.com Animals treated with the compound showed improved performance in this test of spatial memory and cognitive function, indicating a potential to enhance spatial learning. google.com

Table 2: Summary of Pro-Cognitive Study Findings

| Behavioral Task | This compound Effect | Assessed Cognitive Function |

|---|---|---|

| Novel Object Recognition (NOR) | Influences performance. google.comgoogleapis.com | Recognition Memory |

| Water Maze Spatial Learning | Demonstrates significant pro-cognitive action. google.com | Spatial Learning & Memory |

Sensory Processing Investigations

Sensory processing, or sensorimotor gating, is a neurological function that filters out redundant or unnecessary stimuli from the environment. Deficits in this process are linked to certain neuropsychiatric disorders.

Prepulse inhibition (PPI) is a neurological phenomenon used to measure sensorimotor gating. google.com It occurs when a weak prestimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus (pulse). google.com A diminished PPI response can indicate deficits in the ability to filter sensory information.

In preclinical evaluations, this compound was assessed for its effects on sensorimotor gating using the PPI paradigm. The results of this investigation showed that this compound exhibited no effect on the pre-pulse inhibition response. googleapis.com This suggests that, under the tested conditions, the compound does not significantly modulate the neural circuits responsible for sensorimotor gating.

Table 3: Pre-Pulse Inhibition (PPI) Study Outcome

| Paradigm | Finding | Implication |

|---|

| Pre-Pulse Inhibition (PPI) | Exhibited no effect on the PPI paradigm. googleapis.com | Does not appear to modulate sensorimotor gating mechanisms. |

Enantiomeric Studies of this compound

Many drug molecules are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. nih.govchiralpedia.com These enantiomers can have identical physical and chemical properties in an achiral environment but often exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles in the body's chiral environment. nih.govchiralpedia.com One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or contribute to undesirable effects. nih.gov Therefore, studying the individual enantiomers of a chiral drug is crucial for optimizing its therapeutic value and safety. chiralpedia.com

Chemical Synthesis and Structural Modifications

Established Synthetic Pathways

The synthesis of captodiame (B1668292) is achieved through a linear sequence of reactions, beginning with the formation of a substituted benzophenone (B1666685) and culminating in the alkylation of a key mercaptan intermediate. wikipedia.orgiiab.me This pathway is outlined in a 1958 patent by Hubner and Petersen. wikipedia.orgiiab.me

The synthesis initiates with a Friedel-Crafts acylation reaction. This classic method for forming carbon-carbon bonds attaches an acyl group to an aromatic ring. nih.govnih.gov In the synthesis of the captodiame precursor, the n-butyl ether of thiophenol is acylated using benzoyl chloride. wikipedia.orgiiab.me This reaction yields the corresponding benzophenone derivative, which serves as the foundational ketone for subsequent reduction steps.

Table 1: Friedel-Crafts Acylation for Captodiame Precursor

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| n-butyl ether of thiophenol | Benzoyl chloride | Substituted Benzophenone | Friedel-Crafts Acylation |

Following the acylation, the ketone group of the benzophenone intermediate is reduced. The synthesis described by Hubner and Petersen utilizes zinc and sodium hydroxide (B78521) for this reduction. wikipedia.orgiiab.me The resulting secondary alcohol is then converted into a more reactive leaving group. Treatment of the alcohol with hydrogen chloride (HCl) in ether facilitates a nucleophilic substitution, replacing the hydroxyl group with a chlorine atom to afford the critical benzhydryl chloride intermediate. wikipedia.orgiiab.me

The next step involves the formation of a sulfur-containing functional group. The benzhydryl chloride intermediate undergoes a displacement reaction with thiourea (B124793). The sulfur atom of thiourea acts as a nucleophile, displacing the chloride and forming an isothiouronium salt. wikipedia.orgiiab.me This salt is then subjected to hydrolysis, typically under basic conditions (e.g., with sodium hydroxide), which cleaves the isothiouronium group to yield the sulfur analog of a benzhydrol, a p-butylmercaptobenzhydryl mercaptan. wikipedia.orgiiab.mechemicalbook.com

The final step in the synthesis of the captodiame base is an alkylation reaction. nih.govjuniperpublishers.com The mercaptan intermediate, being weakly acidic, is first deprotonated with a base like sodium to form a more nucleophilic sodium salt (thiolate). wikipedia.orgiiab.me This thiolate is then alkylated with N-(2-chloroethyl)dimethylamine. wikipedia.orgiiab.me The thiolate displaces the chloride on the alkyl chain, forming the final thioether linkage and yielding captodiame. wikipedia.orgiiab.me The free base can then be treated with hydrochloric acid to form the stable captodiame hydrochloride salt.

Table 2: Summary of Captodiame Synthesis Pathway

| Step | Starting Material | Key Reagents | Intermediate/Product |

| 1 | n-butyl ether of thiophenol | Benzoyl chloride, Lewis Acid | Substituted Benzophenone |

| 2 | Substituted Benzophenone | Zinc/NaOH, then HCl | Benzhydryl Chloride Intermediate |

| 3 | Benzhydryl Chloride | Thiourea, then NaOH | Isothiouronium Salt, then Mercaptan |

| 4 | Mercaptan Intermediate | Sodium, N-(2-chloroethyl)dimethylamine | Captodiame |

Structural Analogue Development and Derivatization

The development of captodiame is rooted in the structural modification of earlier antihistamine compounds, most notably diphenhydramine (B27). Derivatization is a common strategy in medicinal chemistry to enhance or modify the properties of a known active molecule. taylorandfrancis.com

Captodiame is considered a structural derivative of diphenhydramine. nih.govwikipedia.org Diphenhydramine is a first-generation antihistamine characterized by a diphenylmethoxy group connected to a dimethylethanamine side chain. wikipedia.org The structure of captodiame was derived by making two key modifications to the diphenhydramine scaffold:

Bioisosteric Replacement: The ether oxygen atom in diphenhydramine is replaced with a sulfur atom, creating a thioether linkage. This substitution of an atom or group with another that has similar physical or chemical properties often retains biological activity.

Aromatic Substitution: A butylthio (-S-C4H9) group is introduced onto one of the phenyl rings at the para-position.

These modifications, particularly the introduction of sulfur atoms, were found to shift the molecule's primary biological properties from purely antihistaminic to those of a sedative and tranquilizer. wikipedia.orgiiab.me

Table 3: Structural Comparison of Diphenhydramine and Captodiame

| Feature | Diphenhydramine | Captodiame |

| Core Linkage | Ether (-O-) | Thioether (-S-) |

| Phenyl Ring Substitution | Unsubstituted | One ring substituted with a p-butylthio group |

| Side Chain | N,N-dimethylethanamine | N,N-dimethylethanamine |

| Chemical Class | Aminoalkyl ether clinpgx.org | Diarylmethane nih.gov |

N-cycloalkylalkylamines as Sigma-1 Receptor Agonists

The sigma-1 receptor is a unique intracellular chaperone protein that has been implicated in a variety of cellular functions and is a target for diverse pharmacological agents. nih.gov High-affinity ligands for the sigma-1 receptor are structurally diverse but often share common pharmacophoric features. A key element for high-affinity binding is the presence of a nitrogen atom, typically an amine, connected to alkyl or cycloalkyl groups. nih.govmdpi.com

A proposed pharmacophore model for sigma-1 receptor ligands includes a central basic amine nitrogen surrounded by two hydrophobic regions. mdpi.com This model helps to explain the binding of various N-alkylamines and related compounds. The affinity of N-alkylamines for the sigma-1 receptor has been shown to be dependent on the length of the alkyl chain, with an optimal length for binding. nih.gov For instance, in one study, the affinity increased in a series up to dodecylamine (B51217) (a 12-carbon chain) and then decreased with longer chains. nih.gov

Furthermore, substitutions on the nitrogen atom can significantly influence binding affinity. The addition of N-3-phenylpropyl and N-3-(4-nitrophenyl)propyl groups to N-alkylamines has been shown to increase their affinity for the sigma-1 receptor. nih.gov The interaction of these ligands with the receptor is competitive, as demonstrated in studies using the radioligand [3H]-(+)-pentazocine. nih.gov The activation of sigma-1 receptors by agonists is known to modulate intracellular calcium signaling. openmedicinalchemistryjournal.com

Late-Stage Functionalization with Benzhydrylphosphonium Salts

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules, such as drug candidates, in the final steps of a synthetic sequence. mpg.dempg.de This approach avoids the need for de novo synthesis to explore the structure-activity relationship of a lead compound. A protocol for the late-stage functionalization of bioactive drugs has been developed using benzhydrylphosphonium salts. acs.org

This methodology allows for the chemoselective post-functionalization of the benzylic C(sp³)–+PPh₃ group, enabling a variety of chemical transformations including aminations, thiolations, and arylations. acs.org The utility of this approach lies in its ability to introduce diverse functional groups into a molecule, which can significantly alter its biological properties. The benzhydrylphosphonium salts themselves can be synthesized through a one-pot, four-component cross-coupling reaction of readily available starting materials. acs.org The photolytic generation of benzhydryl cations and radicals from quaternary phosphonium (B103445) salts has also been explored. acs.org

Alkyl Aryl and Dialkyl Sulfide (B99878) Synthesis in Related Contexts

The synthesis of alkyl aryl and dialkyl sulfides, also known as thioethers, is a fundamental transformation in organic chemistry with relevance to the synthesis of Captodiame, which contains a thioether linkage. A variety of methods have been developed for the formation of the carbon-sulfur bond.

One of the most common methods is the reaction of an aryl or alkyl halide with a thiol in the presence of a base. acs.org This nucleophilic substitution reaction is a versatile and widely used approach. Another classical method involves the reaction of an aryl halide with a lithium alkanethiolate in a highly aprotic solvent, which can be effective even for relatively unactivated haloarenes. thieme-connect.de

More recent methods have focused on improving the efficiency, safety, and environmental friendliness of sulfide synthesis. For example, odorless and stable sulfur sources like Na₂S₂O₃ can be used in copper-catalyzed dual C-S bond formation reactions. organic-chemistry.org Transition metal catalysis, with metals such as palladium, nickel, and copper, has also been extensively employed for the cross-coupling of aryl halides or triflates with thiols. organic-chemistry.org An alternative one-pot synthesis of alkyl aryl sulfides from aryl bromides involves an in situ generation of lithium aryl thiolates, which then react with alkyl halides. acs.org To avoid the use of volatile and malodorous thiols, methods utilizing disulfides under phase-transfer conditions have also been developed. tandfonline.com

The following table provides a comparison of selected methods for sulfide synthesis:

| Method | Substrates | Reagents/Catalyst | Key Features |

|---|---|---|---|

| Thiolate Nucleophilic Substitution | Alkyl/Aryl Halide, Thiol | Base | Classical and widely used method. |

| Lithium Alkanethiolate Reaction | Haloarene, Lithium Alkanethiolate | Aprotic Solvent | Effective for unactivated haloarenes. thieme-connect.de |

| Copper-Catalyzed C-S Coupling | Aromatic Amine, Alkyl Halide | Na₂S₂O₃, Copper Catalyst | Utilizes an inodorous and stable sulfur source. organic-chemistry.org |

| Palladium-Catalyzed Cross-Coupling | Aryl Halide/Sulfonate, Thiol | Palladium Catalyst, Ligand | High turnover numbers and functional group tolerance. organic-chemistry.org |

| One-Pot Synthesis from Aryl Bromides | Aryl Bromide, Alkyl Halide | n-BuLi, Sulfur Powder | Catalyst-free and avoids the use of unstable aryl thiols. acs.org |

| Phase-Transfer Catalysis | Diaryl Disulfide, Alkyl Halide | Phase-Transfer Catalyst, Base | Uses odorless disulfides instead of thiols. tandfonline.com |

Advanced Research Methodologies and Techniques Utilized in Captodiame Hydrochloride Studies

In Vitro High-Throughput Receptor Affinity Assays

High-throughput screening (HTS) methods are crucial in modern drug discovery for rapidly assessing the interaction of a compound with a large number of potential biological targets. In the study of Captodiame (B1668292) hydrochloride, these assays are employed to determine its binding profile and affinity for various receptors. Radioligand binding assays are a common technique where a radioactively labeled compound known to bind to a specific receptor is used in competition with the test compound (Captodiame). The ability of Captodiame to displace the radioligand indicates its affinity for that receptor.

Through such methodologies, Captodiame has been identified as a multi-target ligand. Its receptor affinity profile is characterized by its activity as an antagonist at the 5-HT2C receptor and as an agonist at the sigma-1 (σ1) and dopamine (B1211576) D3 receptors nih.govwikipedia.orgdrugbank.commedchemexpress.commedchemexpress.com. This specific profile suggests a complex mechanism of action involving the modulation of multiple neurotransmitter systems.

| Receptor | Action of Captodiame Hydrochloride |

|---|---|

| 5-HT2C Receptor | Antagonist |

| Sigma-1 (σ1) Receptor | Agonist |

| Dopamine D3 Receptor | Agonist |

In Vivo Behavioral Pharmacology Models

To understand the functional consequences of this compound's receptor interactions, researchers utilize in vivo behavioral models in animals, which are designed to simulate aspects of human affective disorders.

Rodent models are instrumental in evaluating the potential therapeutic effects of psychoactive compounds. For this compound, studies have employed established models of depression and anxiety to assess its behavioral effects.

Forced Swim Test (FST): This is a widely used model to screen for antidepressant activity. In the FST, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect. Studies have shown that Captodiame exerts an anti-immobility action in this paradigm, suggesting potential antidepressant properties nih.govresearchgate.net.

Stress-Induced Anhedonia: Chronic stress in rodents can lead to a state of anhedonia, a core symptom of depression characterized by a reduced ability to experience pleasure. This is often measured by a decrease in the consumption of a rewarding substance, such as a sucrose (B13894) solution. Captodiame has been found to ameliorate stress-induced anhedonia in animal models, further supporting its potential as an antidepressant nih.govwikipedia.orgresearchgate.netiiab.me.

Complementing behavioral observations, the analysis of neurobiological markers provides a molecular understanding of a compound's effects on the brain. In animal studies involving this compound, researchers have measured changes in key molecules implicated in the pathophysiology of affective disorders.

Brain-Derived Neurotrophic Factor (BDNF): BDNF is a crucial protein for neuronal survival, growth, and plasticity. Reduced levels of BDNF have been associated with depression. A unique finding from studies on Captodiame is its ability to increase BDNF levels specifically in the hypothalamus, an area of the brain involved in stress response and mood regulation. This effect is not observed in other brain regions typically associated with antidepressant action, such as the frontal cortex or hippocampus nih.govwikipedia.orgiiab.me.

Corticotrophin-Releasing Factor (CRF): CRF is a key hormone and neurotransmitter involved in the stress response. Elevated levels of CRF in the hypothalamus are linked to stress-related disorders. Research has demonstrated that Captodiame can reduce the stress-induced elevations of hypothalamic CRF nih.govresearchgate.net.

| Neurobiological Marker | Effect of this compound | Brain Region |

|---|---|---|

| Brain-Derived Neurotrophic Factor (BDNF) | Increased Expression | Hypothalamus |

| Corticotrophin-Releasing Factor (CRF) | Reduced Elevation | Hypothalamus |

| Dopamine | Enhanced Turnover | Frontal Cortex |

Receptor Localization Techniques

Pinpointing the precise location of the receptors targeted by this compound within specific brain circuits is essential for understanding its mechanism of action.

Immunolocalisation is a powerful technique that uses antibodies to visualize the location of specific proteins (such as receptors) within cells and tissues. This method has been pivotal in dissecting the synergistic actions of Captodiame at its different receptor targets. Studies have used this technique to confirm the existence of two separate signaling pathways by demonstrating that the 5-HT2C and sigma-1 receptors are located in distinct cell populations within the paraventricular nucleus of the hypothalamus nih.govresearchgate.net. This anatomical separation provides a basis for the compound's ability to produce unique downstream effects through the engagement of multiple, non-overlapping receptor systems.

Biochemical Signaling Pathway Analysis

To elucidate the intracellular events that follow receptor binding, researchers analyze biochemical signaling pathways. This involves measuring the activity of downstream molecules that are activated or inhibited as a result of the drug-receptor interaction.

In the case of this compound, analysis has focused on the pathways responsible for its effects on BDNF expression. It has been shown that the regulation of BDNF by Captodiame is associated with the increased phosphorylation of the transcription factor CREB (cAMP response element-binding protein) nih.govresearchgate.net. The phosphorylation of CREB is a critical step in activating the transcription of genes, including the one that codes for BDNF.

Furthermore, the increase in BDNF induced by Captodiame has been linked to the enhanced expression of synapsin, a protein involved in regulating neurotransmitter release and synaptic plasticity nih.gov. This suggests that Captodiame may induce long-term structural changes at hypothalamic synapses. Interestingly, this effect appears to be mediated by a synergistic interaction between its sigma-1 receptor agonism and 5-HT2C receptor antagonism nih.gov.

Pharmacological Characterization with Selective Antagonists (e.g., Rimcazole)

The pharmacological profile of this compound is multifaceted, involving interactions with multiple neurotransmitter systems. To dissect its precise mechanisms of action, researchers employ selective antagonists, which are compounds that specifically block the activity of a particular receptor. This methodology allows for the isolation and characterization of the individual components of a drug's effects.

For instance, studies have explored the synergistic relationship between Captodiame's 5-HT2C antagonism and its sigma-1 agonism. nih.gov To confirm the role of the sigma-1 receptor in the observed effects of Captodiame, a selective sigma receptor antagonist like Rimcazole can be utilized. Rimcazole is a ligand known for its affinity for sigma receptors. nih.gov In a research setting, if the administration of Rimcazole blocks a specific physiological or behavioral effect induced by Captodiame, it provides strong evidence that this effect is mediated through the sigma-1 receptor.

One key finding from such research is that Captodiame's ability to increase brain-derived neurotrophic factor (BDNF) in the hypothalamus is mediated by its agonism at the sigma-1 receptor, an effect that is concurrently influenced by its 5-HT2C receptor antagonism. nih.gov The regulation of BDNF expression was linked to the phosphorylation of the transcription factor CREB. This effect was specifically mediated through sigma-1 receptor agonism but was blocked by 5-HT2C receptor antagonism, highlighting a complex interplay between two distinct signaling pathways. nih.gov

This approach allows for a detailed mapping of the drug's mechanism, as summarized in the table below.

Table 1: Pharmacological Characterization of this compound Using Selective Antagonists

| Target Receptor | Captodiame's Action | Selective Antagonist Example | Effect of Antagonist on Captodiame's Action | Research Finding |

|---|---|---|---|---|

| 5-HT2C Receptor | Antagonist | Ritanserin | Blocks the serotonergic effects of Captodiame. | The 5-HT2C antagonism is necessary for the Captodiame-induced enhancement of BDNF expression. nih.gov |

| Sigma-1 (σ1) Receptor | Agonist | Rimcazole | Blocks the effects of Captodiame mediated by the sigma-1 receptor. | The sigma-1 agonism is a primary driver of increased CREB phosphorylation and subsequent BDNF expression. nih.gov |

Emerging Research Themes and Future Directions for Captodiame Hydrochloride

Elucidating Undetermined Mechanisms of Action

A significant area of ongoing research is the precise clarification of how captodiame (B1668292) hydrochloride exerts its effects at the molecular level. While its affinity for certain receptors is known, the downstream consequences of these interactions are still being mapped out.

Clarifying Sigma-1 Receptor Regulation of GDNF

One of the key areas of interest is the relationship between captodiame's activity at the sigma-1 receptor and the regulation of Glial Cell-Derived Neurotrophic Factor (GDNF). The sigma-1 receptor, a unique intracellular chaperone protein, is known to be a target of captodiame. Emerging evidence suggests that activation of the sigma-1 receptor can lead to the upregulation of neurotrophic factors, including GDNF wvu.edu.

Further research is needed to delineate the specific signaling pathways through which sigma-1 receptor activation by captodiame influences GDNF expression and secretion. One study has indicated that the C-terminus of the sigma-1 receptor is capable of blocking the aggregation of GDNF in vitro, suggesting a direct chaperone-like interaction that could be crucial for maintaining the functional integrity of this neurotrophic factor bohrium.com. A deeper understanding of this mechanism could have significant implications for the development of therapies targeting neurodegenerative disorders where GDNF signaling is compromised.

Investigating Specific Neurotransmitter System Synergies

The interplay between the serotonergic and dopaminergic systems is known to be intricate and crucial for regulating a wide range of behaviors nih.govresearchgate.net. Future research will likely focus on dissecting how the simultaneous modulation of 5-HT2c and D3 receptors, in conjunction with sigma-1 receptor agonism, creates a unique neurochemical environment. Understanding these synergies is essential for a comprehensive grasp of captodiame's therapeutic potential and for identifying patient populations that may benefit most from this specific pharmacological profile.

Exploration of Novel Therapeutic Research Avenues

The unique pharmacological properties of captodiame hydrochloride have prompted researchers to explore its potential in novel therapeutic areas, particularly those related to stress and cognitive function.

Potential for Modulating Stress-Induced Anhedonia

Anhedonia, the inability to experience pleasure, is a core symptom of depression and is often induced by chronic stress. Preclinical studies have shown that captodiame can ameliorate stress-induced anhedonia nih.gov. This effect is linked to its ability to restore stress-induced reductions in hypothalamic Brain-Derived Neurotrophic Factor (BDNF) expression nih.gov.

The modulation of BDNF is a critical area of research in the treatment of depression and related disorders, as this neurotrophin plays a vital role in neuronal survival and plasticity nih.govsemanticscholar.org. The ability of captodiame to counteract the negative effects of stress on BDNF levels suggests a promising avenue for the development of treatments specifically targeting anhedonia, a symptom that is often resistant to conventional antidepressant therapies.

| Preclinical Finding | Associated Mechanism | Reference |

| Amelioration of stress-induced anhedonia | Restoration of hypothalamic BDNF expression | nih.gov |

| Reduction of hypothalamic corticotrophin-releasing factor (CRF) | Modulation of the HPA axis | nih.gov |

Further Study of Anxiolytic and Pro-Cognitive Mechanisms

This compound has demonstrated potential as both an anxiolytic and a pro-cognitive agent. In a study focused on benzodiazepine (B76468) withdrawal, captodiame was shown to prevent the emergence of withdrawal symptoms in subjects with mild to moderate anxiety nih.gov. This suggests a primary anxiolytic effect that is not dependent on the GABAergic mechanisms typical of benzodiazepines.

Furthermore, the same study revealed that the switch to captodiame was associated with an improvement in vigilance and cognitive function, as assessed by a driving simulation test nih.gov. This finding is particularly noteworthy as many anxiolytic medications can have sedative effects that impair cognitive performance. The pro-cognitive effects of captodiame may be linked to its influence on the cholinergic system, as sigma-1 receptor agonists have been shown to increase extracellular acetylcholine (B1216132) levels in brain regions critical for cognition, such as the hippocampus and prefrontal cortex nih.gov.

| Observed Effect | Potential Mechanism | Reference |

| Prevention of benzodiazepine withdrawal symptoms | Anxiolytic action independent of GABAergic pathways | nih.gov |

| Improvement in vigilance and cognitive function | Modulation of cholinergic neurotransmission via sigma-1 receptors | nih.govnih.gov |

Methodological Advancements in Preclinical Research

The future of research into this compound will undoubtedly be shaped by ongoing advancements in preclinical research methodologies. While traditional behavioral models have been instrumental in characterizing the compound's effects, newer techniques offer the potential for a more nuanced and detailed understanding of its neurobiological actions nih.govacnp.org.

The application of cutting-edge techniques such as in vitro metabolomics, computational modeling for predicting blood-brain barrier permeability, and the use of zebrafish models for pharmacological evaluation could accelerate the drug development process frontiersin.orgfrontiersin.org. These alternative methods, which align with the principles of reduction, refinement, and replacement (the 3Rs) in animal research, can provide valuable insights into the compound's pharmacokinetic and pharmacodynamic properties in a more time- and cost-effective manner.

Moreover, the integration of advanced neuroimaging techniques in preclinical studies could allow for real-time visualization of captodiame's effects on brain activity and connectivity. The use of more sophisticated animal models that better replicate the complexity of human psychiatric disorders will also be crucial for improving the translational validity of preclinical findings. As our understanding of the neurobiology of mental illness continues to evolve, so too will the tools we use to evaluate the therapeutic potential of compounds like this compound.

Q & A

Q. What are the recommended methods for synthesizing and characterizing Captodiame hydrochloride in academic research?

this compound (C₂₁H₂₉NS₂·HCl, CAS 904-04-1) synthesis typically involves thioetherification and amine salt formation. Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure via proton and carbon-13 shifts.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (≥95% recommended for pharmacological studies) .

- Mass Spectrometry (MS) : To verify molecular weight (396.05 g/mol) and fragmentation patterns .

- Thermogravimetric Analysis (TGA) : To assess stability under varying temperatures. Always cross-validate results with reference standards from ISO-compliant suppliers (e.g., LGC Standards) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles are mandatory. Use fume hoods for powder handling to avoid inhalation .

- Decontamination : Clean work surfaces with 70% ethanol; dispose of waste via hazardous chemical protocols .

- Emergency Procedures : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician with the SDS .

- Training : Document PI-approved training on hazard mitigation and SDS review before use .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s pharmacological mechanisms and receptor selectivity?

- In Vitro Binding Assays : Use radioligand displacement (e.g., H¹-histamine receptor binding) to measure IC₅₀ values. Compare selectivity against related receptors (e.g., serotonin, dopamine) using transfected cell lines .

- Th17 Cell Differentiation Assays : Adapt methodologies from RORγt inhibitor studies (e.g., Vimirogant hydrochloride) to assess immunomodulatory effects. Monitor IL-17A secretion via ELISA .

- Dose-Response Curves : Employ nonlinear regression models to quantify efficacy and potency .

Q. How should researchers address contradictions in published data on this compound’s efficacy?

- Meta-Analysis Frameworks : Use PRISMA guidelines to systematically review preclinical studies, highlighting variables like dosage ranges (e.g., 1–50 mg/kg in murine models) and solvent choices (e.g., DMSO vs. saline) .

- Sensitivity Analysis : Test hypotheses under controlled conditions (e.g., pH, temperature) to identify confounding factors .

- Collaborative Replication : Partner with independent labs to validate key findings, ensuring methodological transparency .

Q. What are the methodological challenges in formulating this compound for in vivo studies?

- Solubility Optimization : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes to enhance aqueous solubility. Reference viscosity-reducing excipients from pyridoxine hydrochloride formulations (e.g., benzenesulfonic acid) .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH) to identify degradation products via LC-MS .

- Dosage Form Design : For oral administration, consider encapsulation with hydroxypropyl methylcellulose (HPMC) to improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.